REACTION_CXSMILES
|
[F:1][C:2]1[CH:24]=[CH:23][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([O:18]C)=[O:17])[CH:15]=[C:10]3[C:9]([CH2:20][O:21][CH3:22])=[CH:8]2)=[CH:4][CH:3]=1.O.[OH-].[Li+].O>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([OH:18])=[O:17])[CH:15]=[C:10]3[C:9]([CH2:20][O:21][CH3:22])=[CH:8]2)=[CH:23][CH:24]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)OC)COC)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methanol was removed under vacuum and 1 M HCl
|
Type
|
ADDITION
|
Details
|
added (5.8 mL 5.847 mmol, 2 eq.)
|
Type
|
CUSTOM
|
Details
|
The crude product precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered under vacuum
|
Type
|
WASH
|
Details
|
washed with ether (40 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 75° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)O)COC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 664 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |